molecular formula C7H9NO B2863163 1-(5-methyl-1H-pyrrol-3-yl)ethanone CAS No. 6115-72-6

1-(5-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B2863163
CAS No.: 6115-72-6
M. Wt: 123.155
InChI Key: UKDXBSFUVVIDFR-UHFFFAOYSA-N
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Description

1-(5-methyl-1H-pyrrol-3-yl)ethanone is a chemical compound with the CAS Number: 6115-72-6 . It has a molecular weight of 123.15 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO/c1-5-3-7(4-8-5)6(2)9/h3-4,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Catalysis and Material Synthesis

A study explored the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, derived from a compound similar to 1-(5-methyl-1H-pyrrol-3-yl)ethanone, demonstrating their catalytic behavior towards ethylene reactivity, including oligomerization and polymerization. This research offers insights into the development of new NNN tridentate ligands and their metal complexes for catalytic applications (Sun et al., 2007).

Antimicrobial Activity

Research into the antimicrobial activity of derivatives synthesized from this compound has been conducted. One study found that compounds such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone exhibit significant antimicrobial effects, suggesting the potential of these compounds in developing new antimicrobial agents (Salimon et al., 2011).

Corrosion Inhibition

A study evaluating Schiff bases derived from compounds akin to this compound as corrosion inhibitors for carbon steel in acidic environments revealed that these compounds effectively prevent corrosion, indicating their potential use in industrial applications (Hegazy et al., 2012).

Quantum Mechanical Modeling

Research on the quantum mechanical modeling of fluoromethylated-pyrrol derivatives, including those related to this compound, has been conducted to study their reactivities, structures, and vibrational properties. This work provides a foundation for understanding the electronic structure and properties of such compounds, which can be crucial for designing materials with specific electronic or optical properties (Cataldo et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 .

Properties

IUPAC Name

1-(5-methyl-1H-pyrrol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(4-8-5)6(2)9/h3-4,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDXBSFUVVIDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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